molecular formula C20H22N2 B1662297 7-甲基-6,7,8,9,14,15-六氢-5H-苯并[d]吲哚[2,3-g]氮杂环辛烯 CAS No. 274694-98-3

7-甲基-6,7,8,9,14,15-六氢-5H-苯并[d]吲哚[2,3-g]氮杂环辛烯

货号 B1662297
CAS 编号: 274694-98-3
分子量: 290.4 g/mol
InChI 键: YEWGIGCYIAMFMA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine, also known as LE 300, is a new heterocyclic system and a lead compound for dopamine receptor antagonists . It has high affinity for the D1 binding site .


Synthesis Analysis

The compound was synthesized starting from lactones and amines via specific synthetic methods . The synthesis involved the creation of partially hydrogenated derivatives of the new heterocyclic ring systems benz[d]indolo[2,3-g]azecine and bisindolo[3,2-d][2,3-g]azecine .


Molecular Structure Analysis

The key elements for high D1 receptor activity include the indole, the benzene ring, the central azecine ring, and the N-Me substituent .


Chemical Reactions Analysis

In binding assays with rat striatal receptors, LE 300 proved to be of high affinity for the D1 binding site (Ki = 0.08 nmol for displacement of [3H]SCH23390), being superior in this assay to standards such as butaclamol and SCH23390 .


Physical And Chemical Properties Analysis

The physical and chemical properties of LE 300 can be found in various databases such as PubChem .

科学研究应用

多巴胺受体拮抗剂

7-甲基-6,7,8,9,14,15-六氢-5H-苯并[d]吲哚[2,3-g]氮杂环辛烯,也称为 LE 300,已被确定为一种新的杂环系统,作为多巴胺受体拮抗剂显示出重大的前景。在研究中,该化合物对大鼠纹状体受体中的 D(1) 结合位点表现出高亲和力,超越了丁苯那醇和 SCH23390 等标准。它作为多巴胺拮抗剂的功效在小鼠的条件性回避反应测试中得到了进一步证明,将 LE 300 定位为未来研究中多巴胺拮抗剂新类别的先导化合物 (Witt、Hock 和 Lehmann,2000)

人多巴胺受体上的纳摩尔拮抗剂

对 LE 300 及其衍生物的进一步研究表明了它们在重组人多巴胺受体上的全面特征。尤其是 LE 300,因其对 D1 高于 D2L 受体的纳摩尔效能和选择性而著称。这种详细的表征,包括功能测定和放射性配体竞争实验,表明其作为新型纳摩尔多巴胺受体拮抗剂的潜力。其结合了血清素和多巴胺的元素,也表明了其作为正电子发射断层扫描配体的用途 (Kassack 等人,2002)

血清素拮抗剂活性

除了作为多巴胺拮抗剂的作用外,LE 300 及其相关化合物还因其在血清素受体上的拮抗剂活性而受到评估。这些研究表明,LE 300 和某些衍生物具有以纳摩尔效能抑制 5-HT 诱导收缩的能力,尽管它们的活性低于参考拮抗剂凯坦西林。在多巴胺和血清素受体上的这种双重活性进一步强调了这些化合物的治疗潜力 (Rostom 等人,2001)

增强亲和力和选择性的氧代衍生物

LE 300 的氧代衍生物的合成和评估表明,羟基化可以显着增强对多巴胺受体亚型的亲和力和选择性。在这些衍生物中,11-甲氧基-7,14-二甲基-6,7,8,9,14,15-六氢-5H-吲哚[3,2-f][3]苯并氮杂环辛烯被确定为各种多巴胺受体亚型(包括 D2、D3、D4 和 D5)的极其有效的拮抗剂。这一发现强调了结构修饰在微调这些化合物的药理特性方面的重要性 (Enzensperger 等人,2007)

双价配体方法

探索了一种新颖的方法,涉及苯并[d]吲哚[3,2-f]氮杂环辛烯衍生物 LE300 的 7、7'-亚烷基桥联二聚体。这些双价配体对 D1 和 D2 受体均表现出显着的结合亲和力。选择性模式因间隔基长度而异,提供了对受体亲和力和活性的结构要求的见解 (Abadi 等人,2002)

作为可卡因拮抗剂的潜力

LE300 也被研究其拮抗可卡因的判别性刺激效应的潜力。在动物研究中,它部分拮抗了可卡因产生的作用,表明其在治疗可卡因成瘾或滥用方面具有潜在的用途 (Decker 和 Lehmann,2006)

同源化调节亲和力

扩大 LE 300 环尺寸的研究导致了同系拮抗剂的开发,这些拮抗剂对多巴胺受体亚型具有不同的亲和力和选择性。这项研究阐明了环尺寸对药理活性的影响,这对于设计具有靶向受体谱的化合物至关重要 (Enzensperger 和 Lehmann,2006)

属性

IUPAC Name

11-methyl-11,21-diazatetracyclo[12.7.0.03,8.015,20]henicosa-1(14),3,5,7,15,17,19-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2/c1-22-12-10-15-6-2-3-7-16(15)14-20-18(11-13-22)17-8-4-5-9-19(17)21-20/h2-9,21H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWGIGCYIAMFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC=CC=C2CC3=C(CC1)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402244
Record name 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine

CAS RN

274694-98-3
Record name 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine
Reactant of Route 2
Reactant of Route 2
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine
Reactant of Route 3
Reactant of Route 3
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine
Reactant of Route 4
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine
Reactant of Route 5
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine
Reactant of Route 6
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine

Citations

For This Compound
1
Citations
T Witt, FJ Hock, J Lehmann - Journal of medicinal chemistry, 2000 - ACS Publications
Partially hydrogenated derivatives of the new heterocyclic ring systems benz [d] indolo [2, 3-g] azecine and bisindolo [3, 2-d][2, 3-g] azecine were synthesized starting from lactones and amines via the described synthetic methods. In binding assays with rat striatal receptors, 7-methyl-6, 7, 8, 9, 14, 15-hexahydro-5 H-benz [d] indolo [2, 3-g] azecine (LE 300) proved to be of high affinity for the D1 binding site (K i= 0.08 nmol for displacement of [3H] SCH23390), being superior in this assay to standards such as butaclamol and SCH23390 …
Number of citations: 65 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。